1-(Pyridin-4-yl)cyclopropanecarboxylic acid
Overview
Description
1-(Pyridin-4-yl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C₉H₉NO₂ It features a cyclopropane ring attached to a pyridine ring via a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of pyridine derivatives. For instance, the reaction of pyridine with diazo compounds in the presence of a catalyst can yield the desired cyclopropane derivative. The reaction conditions typically involve the use of a transition metal catalyst such as rhodium or copper, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as alcohols, amines, and thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Esters, amides.
Scientific Research Applications
1-(Pyridin-4-yl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and pyridine moiety can engage in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
- 1-(Pyridin-3-yl)cyclopropanecarboxylic acid
- 2-(Pyridin-4-yl)cyclopropanecarboxylic acid
Comparison: 1-(Pyridin-4-yl)cyclopropanecarboxylic acid is unique due to the position of the pyridine ring, which can influence its reactivity and binding properties. Compared to 1-(Pyridin-3-yl)cyclopropanecarboxylic acid, the 4-position pyridine derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .
Properties
IUPAC Name |
1-pyridin-4-ylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8(12)9(3-4-9)7-1-5-10-6-2-7/h1-2,5-6H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMKQRSPIYBONY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717187 | |
Record name | 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920297-29-6 | |
Record name | 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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